benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate
CAS No.: 1803570-77-5
Cat. No.: VC6739512
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803570-77-5 |
---|---|
Molecular Formula | C19H20N2O4S |
Molecular Weight | 372.44 |
IUPAC Name | benzyl 3-(2,3-dihydroindol-1-ylsulfonyl)azetidine-1-carboxylate |
Standard InChI | InChI=1S/C19H20N2O4S/c22-19(25-14-15-6-2-1-3-7-15)20-12-17(13-20)26(23,24)21-11-10-16-8-4-5-9-18(16)21/h1-9,17H,10-14H2 |
Standard InChI Key | WBFASVBETJDPKO-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)C3CN(C3)C(=O)OCC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound combines two pharmacologically significant motifs:
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Azetidine-1-carboxylate: A four-membered saturated nitrogen heterocycle known for conformational rigidity, which enhances binding affinity to biological targets .
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2,3-Dihydro-1H-indole-1-sulfonyl: A partially saturated indole derivative with a sulfonyl group at the 1-position, enabling hydrogen bonding and π-π stacking interactions .
Table 1: Comparative Molecular Properties of Related Compounds
Synthetic Methodologies
Key Synthetic Routes
The synthesis likely involves a multi-step approach, drawing from methodologies used for analogous azetidine and indole derivatives:
Azetidine Core Formation
Azetidine rings are typically constructed via:
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Cyclization of β-amino alcohols: For example, treatment of 3-aminopropanol derivatives with phosgene or carbonyldiimidazole to form the 1-carboxylate .
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Ring-closing metathesis: Using Grubbs catalysts for strained ring systems .
Sulfonylation of Dihydroindole
The dihydroindole sulfonyl group is introduced via:
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Sulfonation with sulfonyl chlorides: Reaction of 2,3-dihydro-1H-indole with chlorosulfonic acid, followed by coupling to the azetidine nitrogen .
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Mitsunobu conditions: For stereoselective sulfonamide bond formation .
Benzyl Protection/Deprotection
The benzyl ester at the azetidine 1-position is installed using:
Physicochemical Profiling
Solubility and LogP
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Calculated LogP: ~2.8 (using PubChem’s XLogP3 algorithm) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous solubility: Estimated <10 μg/mL due to the aromatic benzyl and indole groups .
Spectroscopic Data
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¹H NMR: Expected signals include:
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IR: Strong bands at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .
Biological Activity and Applications
Melatonergic Receptor Modulation
Structurally related azetidine-carboxylates exhibit affinity for MT₁/MT₂ melatonin receptors, which regulate circadian rhythms and sleep disorders . The dihydroindole sulfonyl group may enhance subtype selectivity, as seen in analogs like UCM549 .
Future Directions
Structural Optimization
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Bioisosteric replacement: Substituting the benzyl group with pyridinyl or thiophene to enhance solubility.
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Pro-drug strategies: Installing hydrolyzable esters (e.g., pivaloyloxymethyl) for improved oral bioavailability .
Target Validation Studies
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